molecular formula C16H31NO5 B12280548 Boc-Ser(tBu)-OtBu

Boc-Ser(tBu)-OtBu

Cat. No.: B12280548
M. Wt: 317.42 g/mol
InChI Key: LSGJCZOVTUGODC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ser(tBu)-OtBu, also known as tert-butoxycarbonyl-O-tert-butyl-L-serine tert-butyl ester, is a compound commonly used in peptide synthesis. It is characterized by the presence of tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups, which are used to protect the amino and hydroxyl groups of serine, respectively. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(tBu)-OtBu typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is then protected using tert-butyl chloride in the presence of a base like sodium hydride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and are carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(tBu)-OtBu undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and tBu protecting groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: Replacement of the tBu group with other functional groups using nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Ser(tBu)-OtBu has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Boc-Ser(tBu)-OtBu primarily involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group by forming a stable carbamate, which can be removed under acidic conditions. The tBu group protects the hydroxyl group and can be removed using nucleophiles or acids. These protecting groups allow for selective reactions to occur at other functional groups without interference .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both Boc and tBu protecting groups, which provide dual protection for the amino and hydroxyl groups of serine. This dual protection allows for greater flexibility and selectivity in peptide synthesis compared to compounds with only one protecting group .

Properties

Molecular Formula

C16H31NO5

Molecular Weight

317.42 g/mol

IUPAC Name

tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H31NO5/c1-14(2,3)20-10-11(12(18)21-15(4,5)6)17-13(19)22-16(7,8)9/h11H,10H2,1-9H3,(H,17,19)/t11-/m0/s1

InChI Key

LSGJCZOVTUGODC-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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